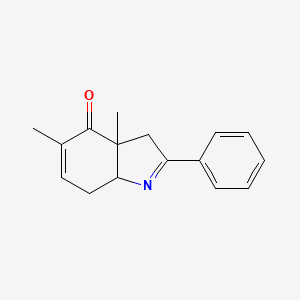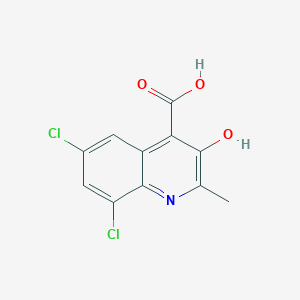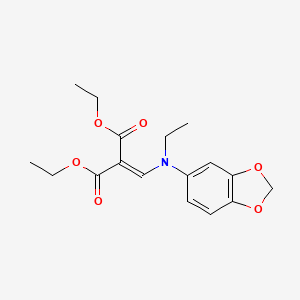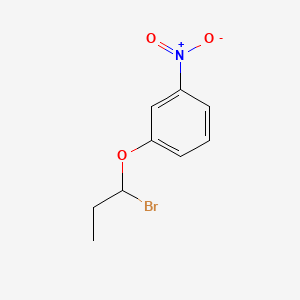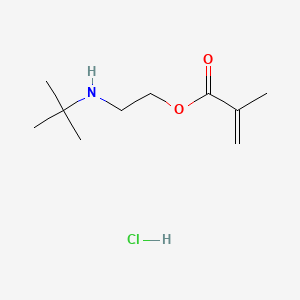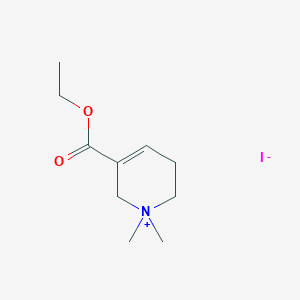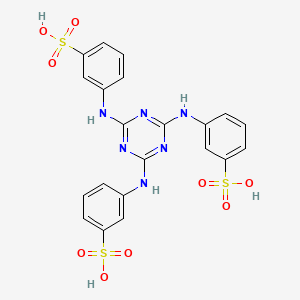
Heptanoic acid, 2-hydroxy-2-(1-propynyl)-, 2-methyl-3-quinuclidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves several steps, starting from readily available precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The reaction conditions typically include the use of chiral catalysts and specific reaction temperatures to ensure the desired stereochemistry.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate reagents to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of the nitrogen atom and the functional groups.
Tropane Alkaloids: These compounds also contain a bicyclic structure and are known for their biological activities, but they have different substituents and stereochemistry.
The uniqueness of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various applications.
Properties
CAS No. |
101913-75-1 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-ynylheptanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-6-7-11-18(21,10-5-2)17(20)22-16-14(3)19-12-8-15(16)9-13-19/h14-16,21H,4,6-9,11-13H2,1-3H3 |
InChI Key |
NMHNBGUPVCGDPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CC)(C(=O)OC1C(N2CCC1CC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


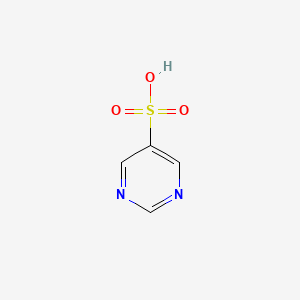
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
